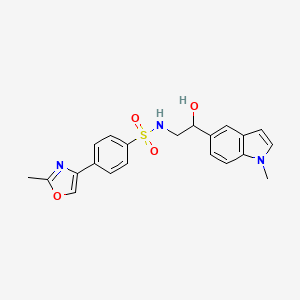

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a benzenesulfonamide core linked to a hydroxyethyl-indolyl moiety and a 2-methyloxazol-4-yl substituent. Sulfonamides are renowned for their pharmacological versatility, including roles as enzyme inhibitors (e.g., carbonic anhydrase) and anticancer agents . However, direct experimental data on this specific compound’s synthesis, pharmacokinetics, or biological activity are absent in the provided evidence.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-14-23-19(13-28-14)15-3-6-18(7-4-15)29(26,27)22-12-21(25)17-5-8-20-16(11-17)9-10-24(20)2/h3-11,13,21-22,25H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQSLSVGPYABDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)N(C=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₃S |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 2034441-11-5 |

The compound acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT1D serotonin receptors . This interaction is crucial as these receptors are involved in various neurological functions such as mood regulation, anxiety response, and pain perception. The binding of the compound to these receptors can modulate neurotransmitter release, influencing physiological processes and potentially providing therapeutic benefits in treating mood disorders and anxiety-related conditions.

Pharmacological Effects

- Neurotransmitter Modulation : The compound's interaction with serotonin receptors suggests it may enhance serotonergic signaling, which is beneficial in treating depression and anxiety disorders.

- Analgesic Properties : Similar compounds have shown analgesic effects, indicating potential use in pain management strategies .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which could be relevant in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profile of related compounds in clinical settings:

- A study on a similar indole derivative demonstrated significant pain relief in postoperative patients, suggesting that compounds targeting serotonin receptors can effectively manage acute pain .

- Another investigation into related compounds indicated a favorable safety profile with minimal adverse effects when administered to patients undergoing surgical procedures .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple steps:

- Formation of Indole Moiety : Using Fischer indole synthesis to create the indole structure.

- Hydroxyethyl Group Introduction : Achieved via nucleophilic substitution reactions.

- Attachment of Sulfonamide Group : Finalizing the compound through acylation reactions involving sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and sulfonamide moieties exhibit significant anticancer properties. The indole structure is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are recognized for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. In vitro studies have demonstrated that such compounds can reduce the levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Target Interaction

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is believed to interact with multiple cellular targets due to its structural complexity. The indole ring can bind to various receptors, influencing diverse biochemical pathways. This interaction may lead to the modulation of gene expression related to apoptosis and inflammation .

Biochemical Pathways

The compound's activity may involve several biochemical pathways, including:

- Apoptotic Pathways : Inducing programmed cell death in cancer cells.

- Cytokine Signaling : Modulating inflammatory responses by affecting cytokine production.

These pathways highlight the compound's potential as a multi-target therapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Moiety : Using Fischer indole synthesis or other established methods.

- Coupling Reactions : Amide bond formation between the indole derivative and sulfonamide using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Modifications : Introducing functional groups to enhance biological activity .

Industrial Production

For large-scale production, methods may be optimized for yield and purity using continuous flow chemistry and automated synthesis platforms, which can significantly improve efficiency and scalability in manufacturing.

Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation in vitro. The research demonstrated that treatment with these compounds led to a significant reduction in cell viability across multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Trials

Clinical trials investigating the anti-inflammatory properties of related compounds have shown promising results in reducing symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These trials emphasize the compound's therapeutic potential and warrant further exploration into its clinical applications .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group participates in classical reactions characteristic of sulfonamides:

The stability of the sulfonamide bond under basic conditions (e.g., NaOH) is high, making hydrolysis less favorable without catalytic enzymes.

Hydroxyethyl Side Chain Reactions

The secondary alcohol group undergoes typical alcohol transformations:

*Yields based on analogous alcohol reactions in sulfonamide systems .

Oxazole Ring Modifications

The 2-methyloxazole-4-yl group exhibits electrophilic substitution reactivity:

The methyl group at position 2 sterically directs electrophiles to position 5 .

Indole Motif Reactivity

The 1-methyl-1H-indol-5-yl group participates in electrophilic aromatic substitution (EAS):

The methyl group at position 1 deactivates the indole ring, reducing EAS rates compared to unsubstituted indoles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl sulfonamide scaffold:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

| Condition | pH | Temperature | Half-Life (h) | Degradation Pathway |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | 8.2 | Sulfonamide hydrolysis |

| Phosphate buffer | 7.4 | 37°C | 48.5 | Slow oxidation of alcohol |

Key Insights:

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights structurally related sulfonamide derivatives, enabling a comparative analysis:

Core Structural Variations

- Target compound : Contains a benzenesulfonamide core substituted with a hydroxyethyl-indolyl group and a 2-methyloxazol-4-yl group.

- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Features an indazole ring (vs. indole in the target compound) and an allyl substituent. Indazole derivatives exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidation .

- 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide (): Substituted with a methoxy group on the benzene ring, which may improve solubility but reduce membrane permeability compared to the target compound’s methyloxazole group .

Physicochemical Properties

*Predicted using fragment-based methods; †Estimated via similarity to oxazole-containing analogs; ‡BS = benzenesulfonamide.

Key Research Findings from Analog Studies

- Synthesis challenges : Indole-containing sulfonamides often require multi-step routes, including diazo coupling () or Ullmann-type reactions . The target compound’s hydroxyethyl group may necessitate protective-group strategies.

- Crystallographic data : Analog structures (e.g., ) reveal planar sulfonamide moieties and intramolecular hydrogen bonds, which stabilize conformations critical for target engagement .

Q & A

Q. What are the established synthetic routes for this benzenesulfonamide derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and functional group modifications. For example, copolymerization strategies (e.g., using ammonium persulfate initiators) can optimize yield and purity by controlling monomer ratios and reaction kinetics . Flow-chemistry approaches, such as Omura-Sharma-Swern oxidation, enable precise temperature and reagent control, improving scalability and reproducibility. Design of Experiments (DoE) methodologies can systematically optimize parameters like solvent polarity, catalyst loading, and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural conformation?

X-ray crystallography is critical for resolving the 3D arrangement of the indole-oxazole-sulfonamide scaffold, particularly for analyzing hydrogen-bonding networks and steric effects . Complementary techniques include:

- NMR : To verify substituent positions (e.g., methyl groups on indole/oxazole).

- HRMS : For exact mass validation.

- FT-IR : To confirm sulfonamide (S=O) and hydroxyl (-OH) functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antitumor efficacy) of sulfonamide derivatives?

Contradictions often arise from variations in assay systems or target selectivity. A systematic approach includes:

- Comparative binding assays : Measure affinity for carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) to assess selectivity .

- Molecular docking : Predict interactions with anti-inflammatory (COX-2) versus oncogenic (EGFR, mTOR) targets using software like AutoDock .

- Pathway analysis : Use transcriptomics (RNA-seq) to identify differentially regulated genes in treated cell lines.

Q. What strategies are recommended for identifying the primary molecular targets of this compound in complex biological systems?

Target deconvolution requires integrative methods:

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from lysates.

- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics with purified proteins (e.g., kinases, receptors) .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s effects.

Q. How can researchers validate the metabolic stability and off-target effects of this compound in preclinical models?

- In vitro assays : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism.

- Proteome profiling : Utilize activity-based protein profiling (ABPP) to detect off-target interactions .

- In vivo PK/PD studies : Monitor plasma half-life and tissue distribution in rodent models using radiolabeled analogs.

Data Analysis and Interpretation

Q. What computational tools are suitable for modeling the structure-activity relationship (SAR) of this compound?

- QSAR models : Train regression models using descriptors like logP, topological polar surface area (TPSA), and Hammett constants.

- MD simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to predict binding stability .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.